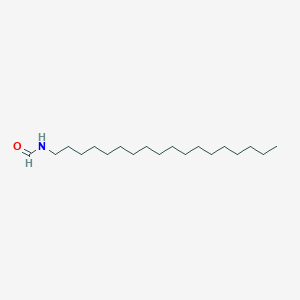

n-Octadecylformamide

Description

Properties

IUPAC Name |

N-octadecylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21/h19H,2-18H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBFCFNJBMLUHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298996 | |

| Record name | n-octadecylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32585-06-1 | |

| Record name | NSC127419 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-octadecylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Octadecylformamide can be synthesized through the reaction of octadecylamine with formic acid or formic acid derivatives. One common method involves the reaction of octadecylamine with formic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or p-toluenesulfonyl chloride (TsCl). The reaction typically proceeds under mild heating conditions to facilitate the formation of the formamide bond .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of dehydrating agent and reaction conditions is crucial to ensure efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: n-Octadecylformamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to primary amines or other reduced forms.

Substitution: The formamide group can participate in substitution reactions, where the hydrogen atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

Oxidation: Octadecanoic acid (stearic acid) and other oxidized derivatives.

Reduction: Octadecylamine and other reduced forms.

Substitution: Various substituted formamides depending on the reagents used.

Scientific Research Applications

n-Octadecylformamide has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant and emulsifying agent in the synthesis of nanoparticles and other materials.

Biology: Employed in the study of lipid membranes and as a model compound for understanding biological interactions.

Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the formulation of coatings, lubricants, and other industrial products where surface activity is required

Mechanism of Action

The mechanism of action of n-Octadecylformamide is largely dependent on its amphiphilic structure. The long hydrophobic tail interacts with hydrophobic surfaces or molecules, while the formamide group can form hydrogen bonds with hydrophilic entities. This dual interaction capability makes it effective in stabilizing emulsions, forming micelles, and interacting with biological membranes. The molecular targets and pathways involved include lipid bilayers, protein-lipid interactions, and surface adsorption phenomena .

Comparison with Similar Compounds

Chemical Identity :

Key Properties :

- Hazards :

Applications :

Primarily used as a laboratory chemical and in the manufacture of other compounds .

Comparison with Similar Compounds

Structural and Functional Group Differences

This compound belongs to the class of fatty acid amides, characterized by a long alkyl chain (C₁₈) bonded to a formamide group (HCONH-). Below is a comparison with structurally related amides:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 32585-06-1 | C₁₉H₃₉NO | 297.52 | Formamide, C₁₈ alkyl chain |

| N-Hydroxyoctanamide | 7377-03-9 | C₈H₁₇NO₂ | 159.23 | Hydroxyl, amide, C₇ alkyl |

| Octadecanamide, N-(6-aminohexyl)- | 29474-30-4 | C₂₄H₅₀N₂O | 382.67 | Amide, C₁₈ alkyl, aminohexyl |

Structural Implications :

- This compound : The long alkyl chain enhances hydrophobicity, making it suitable for applications requiring lipid-like behavior.

- N-(6-Aminohexyl)octadecanamide: The aminohexyl side chain adds basicity and reactivity, enabling use in polymer synthesis or as a surfactant .

Key Findings :

- Limited toxicological data exist for N-Hydroxyoctanamide and N-(6-Aminohexyl)octadecanamide, highlighting a research gap.

Functional Advantages :

- This compound’s stability and hydrophobic nature make it ideal for lipid-mimetic applications.

- N-(6-Aminohexyl)octadecanamide’s amino group enables covalent bonding in polymer chemistry, a feature absent in this compound .

Regulatory and Environmental Considerations

Biological Activity

n-Octadecylformamide (C18H37NO) is a long-chain fatty amide that has gained attention in scientific research due to its potential biological activities. This compound is characterized by its hydrophobic properties, which allow it to interact with biological membranes and influence various cellular processes. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicine, and relevant case studies.

- Molecular Formula : C18H37NO

- Molar Mass : 299.49 g/mol

- Appearance : Colorless to pale yellow liquid

- Hydrophobicity : High due to the long alkyl chain

This compound interacts with biological membranes, potentially altering their fluidity and permeability. This interaction can affect various cellular processes, including:

- Membrane Dynamics : Influences membrane fluidity, which can impact protein function and signaling pathways.

- Enzyme Modulation : May act as a modulator for specific enzymes involved in lipid metabolism.

- Receptor Interaction : Potential to bind to receptors involved in metabolic regulation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Table 1: Summary of Biological Activities

Case Study 1: PPARα Activation

A study explored the pharmacological properties of N-oleoylethanolamine (OEA) and its analogs, including this compound derivatives. The research demonstrated that these compounds activate PPARα, leading to significant changes in lipid metabolism and feeding behavior in rodent models . The findings suggest that this compound may share similar properties with OEA, warranting further investigation into its therapeutic potential.

Case Study 2: Membrane Interactions

Research on n-hexadecylformamide indicated that long-chain fatty amides could alter membrane fluidity and permeability, impacting cellular functions such as drug delivery and antimicrobial activity. Given the structural similarities between this compound and n-hexadecylformamide, it is plausible that this compound exhibits comparable effects on biological membranes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.